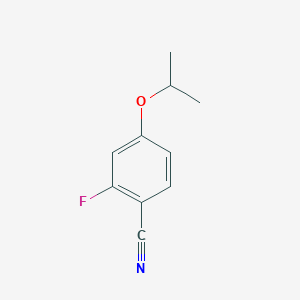

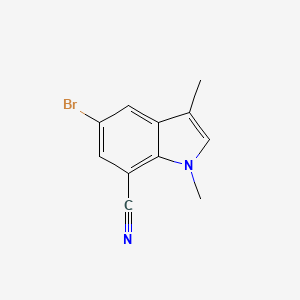

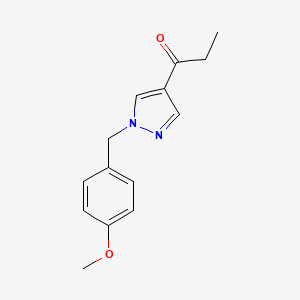

![molecular formula C7H4N4 B1445428 1H-Pyrazolo[3,4-b]pyridin-4-carbonitril CAS No. 1378652-03-9](/img/structure/B1445428.png)

1H-Pyrazolo[3,4-b]pyridin-4-carbonitril

Übersicht

Beschreibung

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, which are included in more than 5500 references .

Synthesis Analysis

This compound can be synthesized through various strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives has also been reported .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Wissenschaftliche Forschungsanwendungen

1H-Pyrazolo[3,4-b]pyridin-4-carbonitril: Anwendungen in der wissenschaftlichen Forschung: This compound ist eine heterocyclische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und ihrer potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt hat. Im Folgenden werden einige der Schlüsselbereiche vorgestellt, in denen diese Verbindung untersucht wurde:

Synthesemethoden

Forscher haben verschiedene synthetische Strategien und Ansätze für 1H-Pyrazolo[3,4-b]pyridin-Derivate entwickelt und die Methoden systematisiert, je nachdem, wie das Pyrazolopyridin-System zusammengesetzt wird. Diese Methoden werden anhand ihrer Vor- und Nachteile bewertet .

Aktivierung von PPARα

Strukturstudien haben gezeigt, dass 1H-Pyrazolo[3,4-b]pyridin-Derivate PPARα aktivieren können, einen nukleären Rezeptor, der eine entscheidende Rolle bei der Regulation des Lipidstoffwechsels und der Entzündung spielt .

Potente ALK-Inhibitoren

Einige Derivate von 1H-Pyrazolo[3,4-b]pyridin wurden als potente Inhibitoren von ALK (anaplastisches Lymphom-Kinase) identifiziert, was im Kontext von zielgerichteten Krebstherapien von Bedeutung ist .

Biomedizinische Anwendungen

Über 300.000 1H-Pyrazolo[3,4-b]pyridine wurden mit Anwendungen in der biomedizinischen Forschung beschrieben, darunter Antikrebsmittel. Diese Verbindungen wurden in vitro auf ihre Antitumoraktivität untersucht .

Antikrebsmittel

Eine Reihe von 1H-Pyrazolo[3,4-b]pyridin-Derivaten wurde als potenzielle Antikrebsmittel entwickelt. Sie wurden auf ihre Fähigkeit getestet, das Tumorwachstum zu hemmen, mit vielversprechenden Ergebnissen .

Wirkmechanismus

Target of Action

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that has been identified as a potential anticancer agent Similar compounds have been reported to target diverse tyrosine, serine/threonine, and lipid kinases, including adenosine 5′-monophosphate-activated protein kinase (ampk), b-raf kinase, epidermal growth factor receptor kinase (egfr), checkpoint kinase 1 (chk1), c-met kinase, fibroblast growth factor receptor (fgfr), pim-1 kinase, glycogen synthase kinase-3 (gsk-3), and cyclin-dependent kinases (cdks) .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their activity, leading to changes in cellular processes . For instance, the interaction with kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile are likely related to its targets. By inhibiting kinases, this compound can affect various signaling pathways involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include cell cycle arrest and apoptosis, contributing to its potential anticancer effects .

Result of Action

The molecular and cellular effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile’s action are likely to be related to its inhibition of kinase activity. This can lead to disruptions in signal transduction pathways, affecting processes such as cell growth and proliferation . In the context of cancer, these disruptions can result in cell cycle arrest and apoptosis, reducing tumor growth .

Biochemische Analyse

Biochemical Properties

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can potentially suppress cancer cell growth. Additionally, it interacts with cytochrome P450 isoforms, affecting their metabolic activity .

Cellular Effects

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . It also affects the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of TRKs, inhibiting their kinase activity and preventing downstream signaling . Additionally, it interacts with cytochrome P450 enzymes, leading to altered metabolic activity . These interactions result in the suppression of cancer cell growth and modulation of cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can lead to gradual degradation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating metabolic activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . The distribution of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile to specific subcellular compartments, influencing its biological activity .

Eigenschaften

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURXKMZTZITQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)

![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)

![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)